地塞米松 21-丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

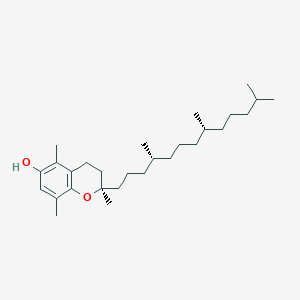

Dexamethasone 21-Propionate (Dex) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is widely used in clinical settings to treat various conditions, including allergic reactions, asthma, and as part of cancer therapy to manage side effects. Dex has been shown to influence a range of cellular processes, such as gene expression, cell proliferation, and apoptosis, across different cell types and tissues .

Synthesis Analysis

The synthesis of dexamethasone conjugates, including dexamethasone 21-Propionate, involves various chemical methods. Techniques such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer polymerization, click reactions, and 2-iminothiolane chemistry have been employed to create targeted systems for controlled release . Dexamethasone 21-sulfate sodium (DS) has been synthesized as a colon-specific prodrug of dexamethasone, demonstrating the potential for targeted drug delivery .

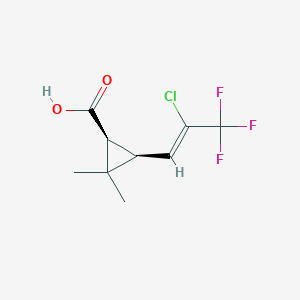

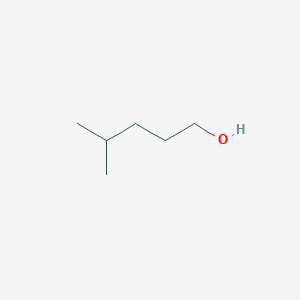

Molecular Structure Analysis

The molecular structure of Dex is characterized by the presence of a glucocorticoid receptor-binding domain, which allows it to exert its effects within the target cells. The introduction of a sulfate group to dexamethasone, as in the case of DS, significantly alters its partition coefficient, indicating a change in its lipophilicity and potentially its cellular uptake and distribution .

Chemical Reactions Analysis

Dex interacts with various cellular components, affecting processes like gene transcription and protein synthesis. For instance, it has been shown to increase alpha-fetoprotein gene transcription in rat hepatoma cells and affect phosphatidylinositol synthesis and degradation in human embryonic cells . The stability of Dex against bioinactivation in the presence of cecal contents is also a desirable property for the development of colon-specific prodrugs .

Physical and Chemical Properties Analysis

Dex's physical and chemical properties are crucial for its biological activity and therapeutic effects. Its anti-inflammatory properties are utilized to normalize the tumor microenvironment, which can enhance the delivery and efficacy of other therapeutic agents, such as nanocarriers loaded with cisplatin . The stability of Dex in various pH environments and its interaction with biological molecules like cytokines and receptors are essential for its diverse effects on cells . Metabolomic profiling has revealed that long-term Dex therapy is associated with a distinctive metabolic profile, which correlates with its side effects, such as hyperglycemia and weight change .

科学研究应用

高级别神经胶质瘤的管理

推荐使用地塞米松来缓解原发性高级别神经胶质瘤患者的症状,这些患者表现出脑水肿。术后,它有助于通过专门的剂量方案来控制症状,该方案旨在最大程度地减少副作用,同时提供治疗益处 (Kostaras 等人,2014)。

神经内分泌研究

其生物利用度在地塞米松抑制试验 (DST) 中起着至关重要的作用,DST 广泛用于精神病学和神经内分泌研究,提供对其影响其疗效的代谢途径和相互作用的见解 (Lowy & Meltzer,1987)。

眼科学

地塞米松药物递送系统(如可生物降解的玻璃体内植入物)的开发强调了其在治疗黄斑水肿和非感染性后葡萄膜炎中的重要性,展示了其在有利安全性的情况下延长治疗作用的潜力 (London、Chiang 和 Haller,2011)。

生态影响

对其生态影响的研究,尤其是在 COVID-19 之后,强调了平衡人类和环境健康考虑的必要性。它强调了需要了解药物(包括地塞米松)对水生生态系统的影响 (Musee 等人,2021)。

生殖系统问题

研究对地塞米松对生殖系统的影响提出了担忧,尤其是在怀孕期间使用时,表明潜在的不良影响值得仔细考虑和进一步研究 (Chen 等人,2022)。

安全和危害

未来方向

Dexamethasone is commonly administered to reduce postoperative nausea and vomiting (PONV) and pain after surgery . The dosage varies from 0.75 to 9 mg a day depending on the disease being treated . The encapsulation of a lipidic prodrug of dexamethasone into PLGA-PEG nanoparticles appears as a promising strategy to improve the pharmacological profile and reduce joint inflammation in a murine model of rheumatoid arthritis .

属性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINSFFSOAHJII-OCUNRLNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471576 |

Source

|

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dexamethasone 21-Propionate | |

CAS RN |

3793-10-0 |

Source

|

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)